N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine
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Overview
Description
N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine typically involves the esterification of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-ol with glycine. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group, facilitating the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Scientific Research Applications
N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine involves its interaction with various molecular targets. The compound can inhibit enzymes such as bacterial DNA gyrase, which is crucial for bacterial replication . Additionally, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine
- N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide}
Uniqueness
N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is unique due to the presence of the 6-ethyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C16H17NO6 |
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Molecular Weight |
319.31 g/mol |
IUPAC Name |
2-[[2-(6-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C16H17NO6/c1-3-10-5-11-9(2)4-16(21)23-13(11)6-12(10)22-8-14(18)17-7-15(19)20/h4-6H,3,7-8H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
OXZRZBDZXSECAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)NCC(=O)O)OC(=O)C=C2C |
Origin of Product |
United States |
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